(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine
Description
Properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGGYTQFKDJKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585437 | |
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-45-8 | |
| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. This reaction can be carried out in the presence of N,N-dimethylformamide and sulfur to yield the desired product . The reaction conditions are generally mild, and the process is versatile and cost-effective.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Differences and Implications
This may improve solubility and target binding in biological systems. Methanethiol-bridged derivatives (e.g., in ) exhibit metal-coordination capabilities, enabling their use in metallodrugs with enhanced stability .
Substituent Effects: Trifluoromethyl groups (e.g., in Compound 44, ) increase lipophilicity and metabolic stability, improving pharmacokinetic profiles .
Pharmacological Profiles: Anticancer derivatives like 7a and the Pd(II) complex show IC₅₀ values in the low micromolar range, while FLT3 inhibitors () achieve nanomolar potency due to targeted kinase interactions . The target compound’s amine group may facilitate prodrug strategies or salt formation for improved bioavailability .
Biological Activity
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine, a compound belonging to the benzimidazole family, has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₉N₃
- CAS Number : 11593548
Its structure includes a benzimidazole ring fused with a phenyl group, which is crucial for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Notably, it has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | ≤ 0.25 µg/mL |
| Staphylococcus epidermidis | 1 µg/mL |
Studies have shown that compounds with similar structures often demonstrate enhanced antibacterial effects when halogen substitutions are present on the aromatic rings .
Antifungal Activity
The compound also shows promising antifungal activity. It has been evaluated against fungi such as Candida albicans and Cryptococcus neoformans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Cryptococcus neoformans | ≤ 0.25 µg/mL |
These results suggest that this compound could be a candidate for developing antifungal agents .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (breast cancer) | 25.72 ± 3.95 |
| A549 (lung cancer) | 30.00 ± 5.00 |
| Ehrlich Ascites Carcinoma (EAC) | 20.00 ± 4.50 |
Mechanistic studies indicate that the compound induces apoptosis in cancer cells and may also interfere with angiogenesis, making it a potential candidate for cancer therapy .
Case Studies
- Study on MRSA : A recent study evaluated a series of benzimidazole derivatives, including this compound, for their activity against MRSA. The most potent derivatives exhibited MIC values as low as 0.25 µg/mL without significant cytotoxicity to human cells .
- Anticancer Efficacy : In vivo studies demonstrated that the administration of this compound led to significant tumor growth suppression in mice models bearing human cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest .
Q & A
Q. Basic Techniques
Q. Advanced Analysis
- DFT Calculations : Density functional theory (e.g., B3LYP/6-311+G**) models electronic properties, such as HOMO-LUMO gaps, to predict reactivity .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state forms .
What biological activities have been reported for this compound derivatives?
Basic Screening
Derivatives exhibit antimicrobial and enzyme inhibitory activity. For example:
- Antimicrobial assays : Modified phenyl rings (e.g., nitro or trifluoromethyl groups) enhance activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
- Enzyme inhibition : Analogues like PQ912 inhibit glutaminyl cyclase (IC₅₀ = 20 nM), relevant in Alzheimer’s disease .
Q. Advanced Mechanisms
- Kinase targeting : Praligustinib, a benzimidazole-containing drug, inhibits RET kinase (IC₅₀ = 0.3 nM) via π-π stacking and hydrogen bonding .
How do structural modifications influence the structure-activity relationship (SAR) of this scaffold?
Q. Key Modifications
Q. Advanced SAR Strategies
- Hybrid pharmacophores : Fusion with thiazolidinone or tetrazole moieties broadens target selectivity (e.g., dual COX-2/5-LOX inhibition) .
What computational methods predict the compound’s interaction with biological targets?
Q. Methodologies
- Molecular docking (AutoDock Vina) : Simulates binding to RET kinase (PDB: 6XJ9), identifying key residues (e.g., Lys758, Asp892) .
- MD Simulations (GROMACS) : Assess stability of target-ligand complexes over 100 ns trajectories .
How can researchers resolve contradictions between in vitro and in vivo efficacy data?
Case Study
PQ912 shows strong in vitro glutaminyl cyclase inhibition but moderate in vivo cognitive improvement in Alzheimer’s models. Strategies include:
- Pharmacokinetic profiling : Adjust dosing regimens to account for blood-brain barrier penetration .
- Metabolite analysis : Identify active metabolites via LC-MS/MS to explain efficacy gaps .
What methodologies assess the compound’s pharmacokinetic and toxicity profile?
Q. Key Assays
- Caco-2 permeability : Predicts intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risk (IC₅₀ > 10 µM desired) .
- Microsomal stability : Liver microsome incubation (human/rodent) quantifies metabolic degradation .
How do structural analogs of this compound compare in activity and selectivity?
Q. Notable Analogs
- N-Methyl derivatives : Improved CNS penetration but reduced solubility (e.g., BD539846) .
- Fluorinated analogs : Enhanced metabolic stability (e.g., 5-Fluoro-1H-benzo[d]imidazole-2-carbonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
